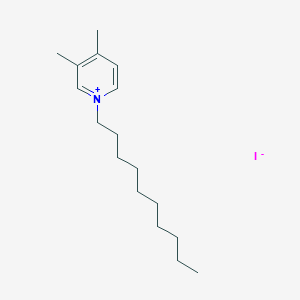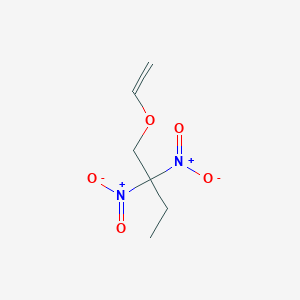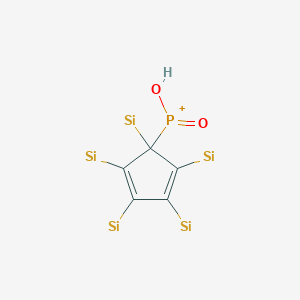![molecular formula C15H18N4O2 B14391923 N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea CAS No. 89560-51-0](/img/structure/B14391923.png)
N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a diethylamino group and a phenyl group substituted with a pyrazinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea typically involves the reaction of an appropriate isocyanate or carbamoyl chloride with a substituted amine. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which is then reacted with diethylamine . This method, while effective, is not environmentally friendly due to the use of phosgene, a toxic and hazardous reagent.
Industrial Production Methods
In industrial settings, the synthesis of N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea may involve more scalable and safer methods. For instance, catalyst-free and scalable synthesis methods have been developed to produce N-substituted ureas . These methods often involve the use of alternative reagents and conditions that minimize environmental impact and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea include other urea derivatives such as N,N’-dimethylurea and benzamide derivatives .
Uniqueness
What sets N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea apart from similar compounds is its unique combination of a diethylamino group and a pyrazinone-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
89560-51-0 |
|---|---|
Molekularformel |
C15H18N4O2 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
1,1-diethyl-3-[4-(6-oxo-1H-pyrazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C15H18N4O2/c1-3-19(4-2)15(21)18-12-7-5-11(6-8-12)13-9-17-14(20)10-16-13/h5-10H,3-4H2,1-2H3,(H,17,20)(H,18,21) |
InChI-Schlüssel |
AYTCCMUXGXTAPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)C2=CNC(=O)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14391849.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)

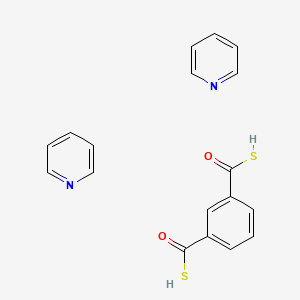
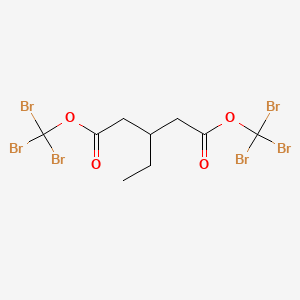
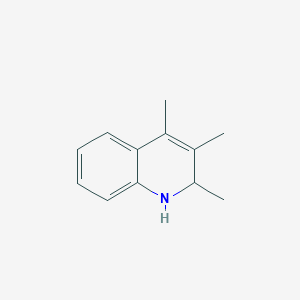
![3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}](/img/structure/B14391887.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)
![1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14391899.png)
